molecular formula C10H6NO2- B1233652 2-Cyanocinnamate

2-Cyanocinnamate

Cat. No. B1233652
M. Wt: 172.16 g/mol
InChI Key: HQVOPXGNHGTKOD-AATRIKPKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyanocinnamate is conjugate base of 2-cyanocinnamic acid. It is a conjugate base of a 2-cyanocinnamic acid.

Scientific Research Applications

Chiral 2-Cyanocinnamates in Organic Synthesis

Chiral 2-cyanocinnamates are valuable in organic synthesis, particularly for producing α-substituted phenylalanine precursors. These compounds react with L-selectride® to form an intermediate enolate, which is then trapped with different halides. This process yields excellent chemical yields and good diastereomeric excess (Cativiela, Díaz-de-Villegas, & Gálvez, 1992).

Affinity Chromatography in Biochemistry

2-Cyanocinnamate is employed in affinity chromatography for purifying proteins from bovine heart mitochondria. It's linked to Sepharose 4B and used to isolate monocarboxylate and alpha-ketoglutarate carriers, leading to insights into mitochondrial transport mechanisms (Bolli, Nałęcz, & Azzi, 1989).

Asymmetric Diels-Alder Reactions

(E)-2-cyanocinnamates are utilized in asymmetric Diels-Alder reactions with cyclopentadiene. This process, catalyzed by TiCl4, allows for the synthesis of enantiomerically pure cycloadducts, contributing significantly to the field of asymmetric organic synthesis (Cativiela et al., 1992).

Synthesis of Amino Acid Derivatives

Methyl α-cyanocinnamate is used in the Diels-Alder reaction with cyclopentadiene as a key step in synthesizing 2-amino-3-phenylnorbornane-2-carboxylic acids, showcasing its role in creating complex organic compounds (Avenoza, Cativiela, Mayoral, & Roy, 1989).

Metabolic Studies

This compound is used in metabolic studies, specifically in investigating the metabolism of methyl α-cyanocinnamates in rats. This research is vital for understanding the metabolic pathways and interactions of these compounds in biological systems (Rietveld, Engels, Smit, & Seutter-Berlage, 1989).

Enhancing Hyperthermic Cytotoxicity

2-Cyanocinnamic acid has been found to synergistically enhance hyperthermic cytotoxicity in cancer research. This compound, in combination with other agents, significantly impacts the viability of cancer cells under specific conditions, suggesting its potential in cancer therapy (Wang, Shah, & Lanks, 1987).

One-Pot Synthesis of 2-Oxazolines

Ethyl α-cyanocinnamate derivatives are used for the one-pot synthesis of 2-oxazolines, demonstrating the versatility of 2-cyanocinnamates in synthesizing heterocyclic compounds. This method allows for good to excellent yields, highlighting the efficiency of 2-cyanocinnamates in organic synthesis (Chen et al., 2013).

Inhibition of Pyruvate Transport in Mitochondria

2-Cyanocinnamates play a crucial role in studying mitochondrial function, specifically in inhibiting pyruvate transport. This application is significant in bioenergetics and understanding metabolic pathways in cells (Halestrap & Denton, 1975).

properties

Molecular Formula

C10H6NO2-

Molecular Weight

172.16 g/mol

IUPAC Name

(E)-3-(2-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/p-1/b6-5+

InChI Key

HQVOPXGNHGTKOD-AATRIKPKSA-M

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)[O-])C#N

SMILES

C1=CC=C(C(=C1)C=CC(=O)[O-])C#N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)[O-])C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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